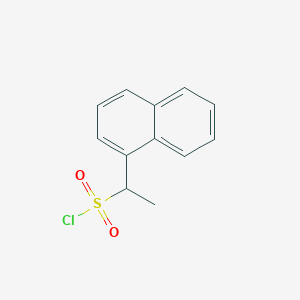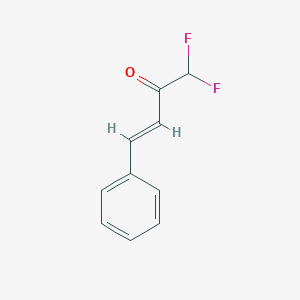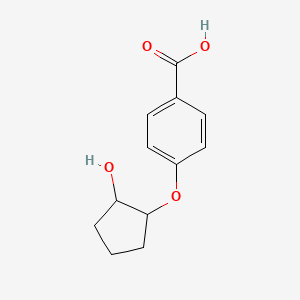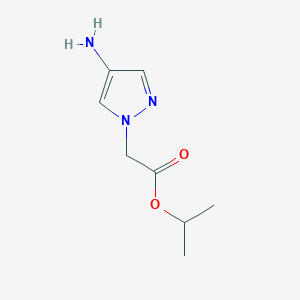
1-(Naphthalen-1-yl)ethane-1-sulfonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Naphthalen-1-yl)ethane-1-sulfonyl chloride is an organic compound with the molecular formula C12H11ClO2S. This compound is characterized by the presence of a naphthalene ring attached to an ethanesulfonyl chloride group. It is commonly used in organic synthesis as a reagent for introducing the ethanesulfonyl group into various substrates.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(Naphthalen-1-yl)ethane-1-sulfonyl chloride can be synthesized through several methods. One common approach involves the reaction of 1-naphthalenesulfonyl chloride with ethyl magnesium bromide, followed by oxidation . Another method includes the reaction of 1-naphthalenesulfonyl chloride with ethyl lithium, followed by oxidation . These reactions typically require anhydrous conditions and are carried out under inert atmospheres to prevent moisture from interfering with the reaction.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale reactions using similar synthetic routes. The reactions are optimized for higher yields and purity, and the processes are designed to be cost-effective and environmentally friendly. The use of continuous flow reactors and advanced purification techniques are common in industrial production.
Chemical Reactions Analysis
Types of Reactions
1-(Naphthalen-1-yl)ethane-1-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonyl chloride group is replaced by other nucleophiles.
Oxidation Reactions: The compound can be oxidized to form sulfonic acids.
Reduction Reactions: It can be reduced to form sulfonamides.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.
Major Products Formed
Sulfonamides: Formed through reduction reactions.
Sulfonic Acids: Formed through oxidation reactions.
Substituted Sulfonyl Compounds: Formed through nucleophilic substitution reactions.
Scientific Research Applications
1-(Naphthalen-1-yl)ethane-1-sulfonyl chloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(Naphthalen-1-yl)ethane-1-sulfonyl chloride involves the formation of a reactive sulfonyl chloride intermediate. This intermediate can react with nucleophiles to form sulfonamide or sulfonate ester products. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used .
Comparison with Similar Compounds
1-(Naphthalen-1-yl)ethane-1-sulfonyl chloride can be compared with other sulfonyl chlorides, such as:
1-Naphthalenesulfonyl chloride: Similar structure but lacks the ethanesulfonyl group.
Benzene sulfonyl chloride: Contains a benzene ring instead of a naphthalene ring.
Toluene sulfonyl chloride: Contains a toluene ring instead of a naphthalene ring.
The uniqueness of this compound lies in its ability to introduce the ethanesulfonyl group into various substrates, which can significantly alter the chemical and physical properties of the resulting compounds.
Properties
Molecular Formula |
C12H11ClO2S |
|---|---|
Molecular Weight |
254.73 g/mol |
IUPAC Name |
1-naphthalen-1-ylethanesulfonyl chloride |
InChI |
InChI=1S/C12H11ClO2S/c1-9(16(13,14)15)11-8-4-6-10-5-2-3-7-12(10)11/h2-9H,1H3 |
InChI Key |
SXNOAQWOJVAUJC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=CC2=CC=CC=C21)S(=O)(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![4-Methyl-3-[(thiophen-2-yl)methyl]cyclohexan-1-amine](/img/structure/B13535110.png)


![3-Amino-3-(hydroxymethyl)spiro[3.3]heptan-1-ol hydrochloride](/img/structure/B13535135.png)


![2-[2-(4-Chlorobutanamido)benzamido]benzoic acid](/img/structure/B13535155.png)




